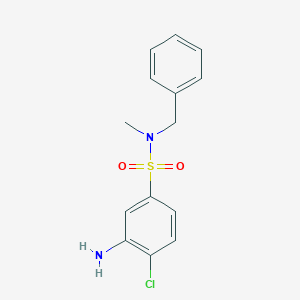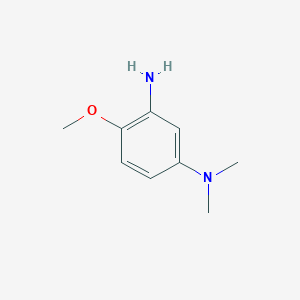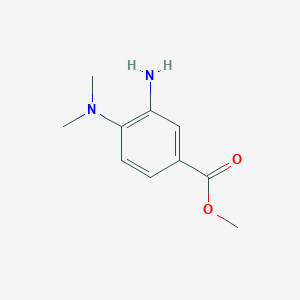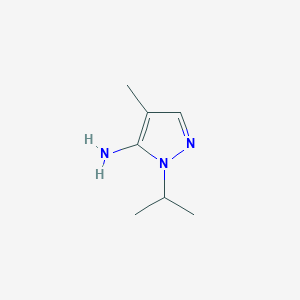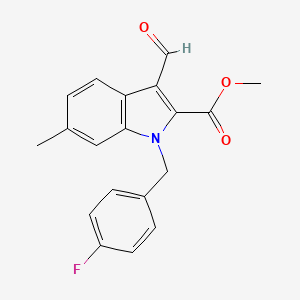
Methyl 1-(4-fluorobenzyl)-3-formyl-6-methyl-1H-indole-2-carboxylate
Vue d'ensemble
Description
Methyl 1-(4-fluorobenzyl)-3-formyl-6-methyl-1H-indole-2-carboxylate, often abbreviated as MFB-FMI, is a synthetic compound derived from the indole family of compounds. It is a versatile compound with a wide range of applications in scientific research.
Applications De Recherche Scientifique
MFB-FMI has a wide range of applications in scientific research. It has been used in the study of the effects of various drugs on the central nervous system, as well as in the study of the effects of various chemicals on the immune system. It has also been used in the study of the effects of various compounds on the metabolism of cells and in the study of the effects of various compounds on the development of cancer cells.
Mécanisme D'action
MFB-FMI has been found to act as an agonist at the 5-HT1A, 5-HT2A, and 5-HT3A receptors, as well as at the sigma-1 and sigma-2 receptors. It has also been found to act as an antagonist at the 5-HT1B, 5-HT2B, and 5-HT3B receptors. The mechanism of action of MFB-FMI is not completely understood, but it is believed to act by modulating the activity of certain neurotransmitters and by binding to certain receptors in the brain.
Biochemical and Physiological Effects
MFB-FMI has been found to have a variety of biochemical and physiological effects. It has been found to have an inhibitory effect on the release of dopamine and serotonin, as well as an inhibitory effect on the release of acetylcholine. It has also been found to have an inhibitory effect on the release of glutamate and gamma-aminobutyric acid (GABA). In addition, MFB-FMI has been found to have an inhibitory effect on the release of norepinephrine, as well as an inhibitory effect on the release of glutamate.
Avantages Et Limitations Des Expériences En Laboratoire
MFB-FMI has several advantages and limitations for use in laboratory experiments. One advantage is that it is a relatively low-cost compound that is readily available and easy to synthesize. Additionally, it is a highly potent compound, making it ideal for use in a wide range of experiments. However, one limitation is that it is a highly reactive compound, making it difficult to use in certain experiments.
Orientations Futures
MFB-FMI has a wide range of potential future applications. One potential application is in the development of new drugs for the treatment of neurological disorders. Additionally, it could be used in the development of new compounds for the treatment of cancer. Additionally, it could be used in the development of new compounds for the treatment of inflammatory diseases. Finally, it could be used in the development of new compounds for the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
methyl 1-[(4-fluorophenyl)methyl]-3-formyl-6-methylindole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO3/c1-12-3-8-15-16(11-22)18(19(23)24-2)21(17(15)9-12)10-13-4-6-14(20)7-5-13/h3-9,11H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOSSVQPZVYYSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(N2CC3=CC=C(C=C3)F)C(=O)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Methoxy-3,4-dihydrospiro[chromene-2,1'-cycloheptan]-4-ol](/img/structure/B1387180.png)


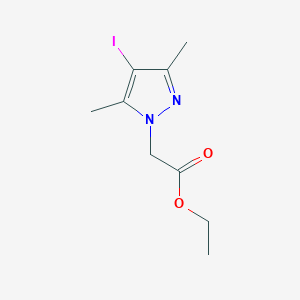
![(2E)-3-{2-[(3,5-Dimethylisoxazol-4-YL)methoxy]phenyl}acrylic acid](/img/structure/B1387190.png)
